
Tribromo(tribromomethoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(tribromomethoxy)methane is a chemical compound with the molecular formula CBr3OCHBr3 It is a derivative of methane where three hydrogen atoms are replaced by bromine atoms, and an additional tribromomethoxy group is attached to the methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(tribromomethoxy)methane can be synthesized through the bromination of methoxy compounds. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tribromo(tribromomethoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tribromoformate derivatives.
Reduction: Reduction reactions can convert this compound to less brominated compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: Tribromoformate derivatives.
Reduction: Less brominated methoxy compounds.
Substitution: Substituted methoxy compounds with different functional groups.
Scientific Research Applications
Tribromo(tribromomethoxy)methane has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism of action of tribromo(tribromomethoxy)methane involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The tribromomethoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Tribromomethane (Bromoform): A simpler compound with the formula CHBr3, lacking the methoxy group.
Dibromo(tribromomethoxy)methane: A related compound with two bromine atoms on the methane carbon and a tribromomethoxy group.
Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
Uniqueness
Tribromo(tribromomethoxy)methane is unique due to the presence of both tribromo and tribromomethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Properties
CAS No. |
109575-87-3 |
|---|---|
Molecular Formula |
C2Br6O |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
tribromo(tribromomethoxy)methane |
InChI |
InChI=1S/C2Br6O/c3-1(4,5)9-2(6,7)8 |
InChI Key |
GLRHOKUGEASYFY-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(Br)(Br)Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


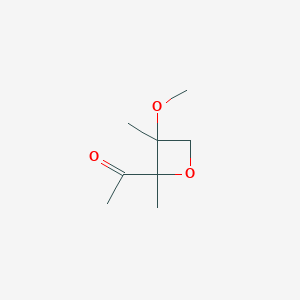
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

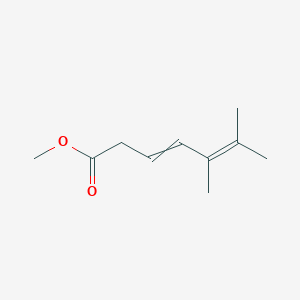
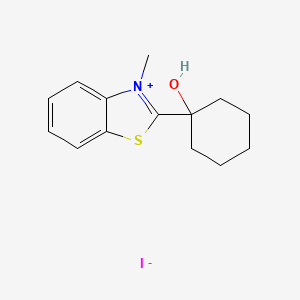
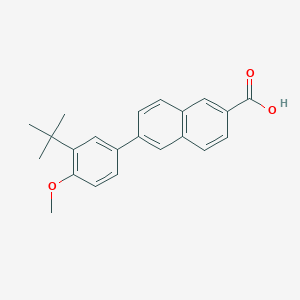
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
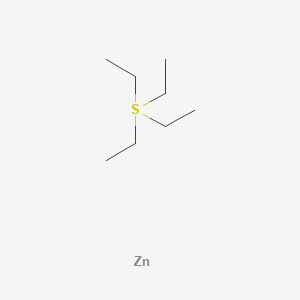
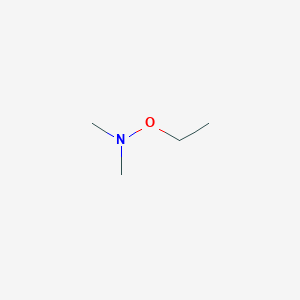
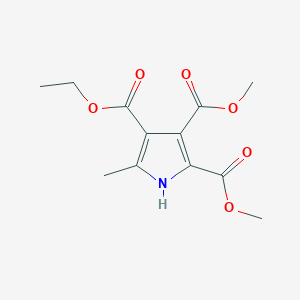
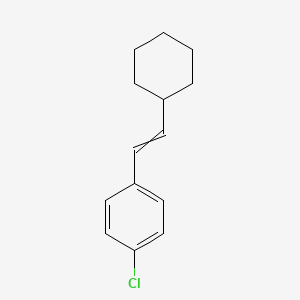
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

